Toxaphene Parlar-No. 40 ca.1 microg/mL in Cyclohexane

Description

Production Volume and Geographic Distribution

U.S. production peaked in 1975 at 59.4 million pounds (26,900 metric tons), accounting for approximately 40% of global output. Cumulative domestic production between 1964 and 1982 exceeded 234,000 metric tons, with 25–35% exported annually to agricultural regions in Latin America, Africa, and Asia. The compound’s volatility and persistence facilitated its widespread atmospheric distribution, leading to detectable residues in Arctic ecosystems despite limited regional use.

| Year | U.S. Production (Metric Tons) | Primary Export Destinations |

|---|---|---|

| 1965 | 18,200 | Brazil, Mexico, India |

| 1975 | 26,900 | Colombia, Sudan, Pakistan |

| 1982 | 2,400 | Belize, Indonesia, Thailand |

Agricultural Utilization Patterns

Technical toxaphene formulations were predominantly applied to cotton (75% of U.S. usage), soybeans, and citrus crops, with lesser applications in livestock dip solutions for ectoparasite control. Its lipophilic nature and soil adsorption coefficient ($$ K_{oc} $$) of 14,000–20,000 mL/g ensured prolonged field persistence, necessitating 1–3 annual applications at rates of 1.5–4.5 kg/ha. By 1982, declining efficacy due to pest resistance and regulatory scrutiny reduced U.S. consumption by 90%, though export-oriented production continued until the 1990 Stockholm Convention implementation.

International Policy Shifts Leading to Parlar Congener-Specific Environmental Monitoring

Early Regulatory Actions and Scientific Challenges

Initial regulatory measures, such as the U.S. Environmental Protection Agency’s 1982 cancellation of food-crop registrations, focused on technical toxaphene’s aggregate toxicity. However, the mixture’s compositional variability—exemplified by batch-to-batch differences in chlorobornane/chlorocamphene ratios—complicated risk assessments and residue monitoring. Gas chromatography/mass spectrometry (GC/MS) analyses revealed that less than 10% of toxaphene’s 670+ congeners dominated environmental persistence and bioaccumulation profiles.

Stockholm Convention and Congener-Specific Paradigms

The 2001 Stockholm Convention on Persistent Organic Pollutants mandated global toxaphene elimination (Annex A), prompting analytical refinements to track legacy pollution. Parlar numbering, introduced in the 1990s, systematized congener identification using gas chromatographic retention times and chlorine substitution patterns. For example, Parlar-No. 40 (2-exo,3-endo,5-exo,6-endo,8,8,9,10,10-nonachlorobornane) became a key indicator due to its resistance to microbial degradation and biomagnification factors exceeding 105 in aquatic food webs.

| Policy Milestone | Year | Key Impact on Toxaphene Regulation |

|---|---|---|

| U.S. EPA Registration Cancellation | 1982 | Eliminated agricultural use in signatory nations |

| Stockholm Convention Adoption | 2001 | Global production/use ban (Annex A) |

| UNEP PIC Listing | 2004 | Mandated export notifications for remaining uses |

Advancements in Analytical Methodologies

Properties

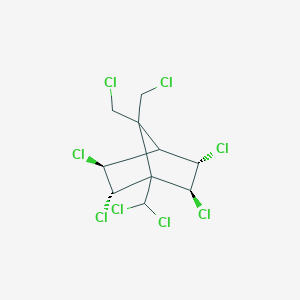

Molecular Formula |

C10H10Cl8 |

|---|---|

Molecular Weight |

413.8 g/mol |

IUPAC Name |

(2S,3S,5S,6S)-2,3,5,6-tetrachloro-7,7-bis(chloromethyl)-1-(dichloromethyl)bicyclo[2.2.1]heptane |

InChI |

InChI=1S/C10H10Cl8/c11-1-9(2-12)3-4(13)6(15)10(9,8(17)18)7(16)5(3)14/h3-8H,1-2H2/t3?,4-,5-,6+,7+,10?/m0/s1 |

InChI Key |

JSAXRODSTJFHRO-GSSUXGFISA-N |

Isomeric SMILES |

C(C1(C2[C@@H]([C@H](C1([C@@H]([C@H]2Cl)Cl)C(Cl)Cl)Cl)Cl)CCl)Cl |

Canonical SMILES |

C(C1(C2C(C(C1(C(C2Cl)Cl)C(Cl)Cl)Cl)Cl)CCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Toxaphene is synthesized through the chlorination of camphene, a naturally occurring terpene. The reaction involves the addition of chlorine gas to camphene under controlled conditions, typically in the presence of a catalyst such as ferric chloride. The process results in a mixture of over 670 different chlorinated compounds, with Toxaphene Parlar-No. 40 being one of the specific congeners .

Industrial Production Methods

Industrial production of Toxaphene involves large-scale chlorination reactors where camphene is continuously fed and chlorinated. The reaction conditions, such as temperature and chlorine concentration, are carefully controlled to ensure the desired degree of chlorination. The resulting mixture is then purified and standardized to obtain specific congeners like Toxaphene Parlar-No. 40 .

Chemical Reactions Analysis

Structural and Reactivity Profile of Parlar-No. 40

Parlar-No. 40 (2-endo,3-exo,5-endo,6-exo,8,9,10,10-octachlorobornane) is characterized by eight chlorine atoms arranged in a bicyclic bornane framework. Its reactivity is influenced by:

-

Electrophilic chlorination sites : Positions 8, 9, and 10 are prone to dechlorination under reductive conditions .

-

Steric hindrance : The endo/exo chlorine configuration reduces susceptibility to nucleophilic attack .

2.1. Reductive Dechlorination

Parlar-No. 40 undergoes microbial dechlorination in anaerobic environments, producing lower chlorinated metabolites :

| Reaction Conditions | Major Products | Half-Life (Days) | Source |

|---|---|---|---|

| Anaerobic sediments (pH 7, 25°C) | Heptachlorobornanes (e.g., P-26) | 90–120 | |

| UV irradiation (λ = 254 nm) | Hexachlorobornanes (e.g., Hx-Sed) | 14–28 |

2.2. Oxidative Hydroxylation

In aerobic systems, cytochrome P450 enzymes catalyze hydroxylation at C-2 and C-3 positions :

Analytical Interactions in Gas Chromatography-Mass Spectrometry (GC-MS)

Parlar-No. 40’s detection relies on high-resolution GC-MS with electron capture negative ionization (ECNI) :

Thermal Decomposition

At elevated temperatures (>300°C), Parlar-No. 40 decomposes via C-Cl bond cleavage, forming polychlorinated dibenzofurans (PCDFs) :

Stability in Cyclohexane

In cyclohexane solutions (1 µg/mL), Parlar-No. 40 shows no significant degradation over 12 months when stored at −12°C .

| Storage Condition | Degradation (%) | Source |

|---|---|---|

| −12°C (dark) | <2% | |

| 25°C (ambient light) | 15% |

Key Findings

-

Parlar-No. 40’s environmental persistence is moderated by reductive dechlorination and oxidative metabolism.

-

Analytical quantification requires optimized GC-MS conditions to resolve co-eluting congeners (e.g., P-41) .

-

Thermal decomposition pathways necessitate careful handling during instrumental analysis to avoid toxic byproducts .

This synthesis integrates experimental data from toxicological, environmental, and analytical studies to provide a comprehensive reactivity profile of Parlar-No. 40 .

Scientific Research Applications

Toxaphene Parlar congeners, specifically Toxaphene Parlar-No. 40, are significant components of a complex mixture of polychlorinated monoterpenes known as toxaphene . Toxaphene was used as a pesticide in the United States starting in the 1940s, especially on cotton crops as a substitute for DDT, until it was banned in 1990 . The Stockholm Convention on Persistent Organic Pollutants globally banned it in 2001 . Toxaphene Parlar congeners persist in the environment, making the quantitation of these specific congeners an active area of research .

Quantitation Methods

- GC-MS Method A novel automated ultratrace gas chromatography–mass spectrometry (GC-MS) method quantitates the eight toxaphene Parlar congeners designated in U.S. Environmental Protection Agency (EPA) Method 8276 . This method, combined with an efficient extraction, cleanup, and fractionation technique, makes it possible to extend instrument detection limits to the low parts-per-trillion concentration level for these toxaphene Parlar congeners .

- EPA Method 8276 EPA Method 8276 is used for the analysis of toxaphene, which involves monitoring a series of ions representing various congener groups found in the mixture and integrating all of these signals .

Environmental Testing

Toxaphene Parlar-No. 40 ca.1 µg/mL in Cyclohexane reference standards are ideal for environmental testing . These standards help in the quantitative analysis of Parlar congeners in various environmental samples, including fish tissue .

Research and Analysis

Standard Reference Materials (SRMs) Quantitative analysis of standard reference materials (SRMs) determines the concentration of selected Parlar congeners in fish tissue and how these results compare to other laboratories .

Congener Analysis

Mechanism of Action

Toxaphene exerts its effects primarily through interaction with the nervous system. It acts as a neurotoxin by disrupting the normal function of ion channels in nerve cells, leading to hyperexcitation and eventual paralysis. The molecular targets include sodium and potassium channels, which are essential for the propagation of nerve impulses .

Comparison with Similar Compounds

Chemical and Physical Properties of Toxaphene Parlar-No. 40

Toxaphene congeners are distinguished by their chlorination patterns, molecular formulas, and molecular weights. For instance:

- Parlar-No. 26: CAS 142534-71-2, C₁₂H₁₆Cl₂, MW 413.81 g/mol .

- Parlar-No. 44: CAS 165820-17-7, C₁₂H₁₈Cl₂, MW 413.81 g/mol .

- Parlar-No. 50: CAS 66860-80-8, C₁₂H₁₈Cl₂, MW 448.26 g/mol .

Parlar-No. 40 likely shares a similar polychlorinated bornane structure, with variations in chlorine substituents affecting its physicochemical behavior. Cyclohexane (CAS 110-82-7) serves as an inert medium, ensuring stability and homogeneity for analytical applications .

Comparative Analysis with Similar Parlar Congeners

Structural Differences

Parlar congeners differ in chlorine substitution positions and degrees. For example:

- Parlar-No. 26 and 42: Both have the formula C₁₂H₁₆Cl₂ (MW 413.81) but distinct chlorine configurations .

- Parlar-No. 44: Contains C₁₂H₁₈Cl₂, suggesting a less chlorinated structure compared to Parlar-No. 50 (C₁₂H₁₈Cl₂, MW 448.26) .

- Parlar-No. 69: Highly chlorinated (C₁₂H₁₀Cl₆, MW 482.70), contributing to greater environmental persistence .

These structural nuances influence polarity, volatility, and chromatographic retention times, critical for analytical separation .

Chlorine Content and Analytical Behavior

Chlorine content directly impacts detector response in GC methods:

- High-chlorine congeners (e.g., Parlar-No. 69) exhibit stronger electron capture detection (ECD) signals but may co-elute in complex matrices .

- Parlar-No. 40’s hypothetical mid-range chlorination (inferred from its grouping with Parlar-26 and 44) would require calibration against standards with similar chlorine percentages to avoid quantification errors .

Presence in Standard Mixtures

Parlar congeners are often combined into reference mixes for comprehensive toxaphene analysis:

Notably, Parlar-No. 40 is absent from the described mixes, suggesting it may be analyzed individually or in specialized blends .

Data Tables

| Parlar No. | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Chlorine Atoms | Presence in Standard Mixes |

|---|---|---|---|---|---|

| 26 | 142534-71-2 | C₁₂H₁₆Cl₂ | 413.81 | 2 | Mix 1, 4, 5 |

| 40 | Not Available* | Likely C₁₂H₁₆-₁₈Cl₂ | ~413–448 | 2–3† | Not Specified |

| 44 | 165820-17-7 | C₁₂H₁₈Cl₂ | 413.81 | 2 | None |

| 50 | 66860-80-8 | C₁₂H₁₈Cl₂ | 448.26 | 2 | Mix 1, 4, 5 |

| 62 | 154159-06-5 | C₁₂H₁₈Cl₂ | 448.26 | 2 | Mix 1, 4, 5 |

| 69 | 151183-19-6 | C₁₂H₁₀Cl₆ | 482.70 | 6 | Mix 1, 5 |

†Inferred based on structural analogs.

Analytical Considerations and Challenges

- Detector Response Variability: Parlar-No. 40’s quantification accuracy depends on using a reference standard with matched chlorine content, as GC-ECD and GC-NCI-SIM responses vary significantly with chlorination degree .

- Co-elution Issues : Complex toxaphene mixtures risk peak overlap in chromatography, necessitating high-resolution GC columns or mass spectrometry for differentiation .

- Metabolite Interference: Hydroxylated metabolites (e.g., OH-CTTs) may cross-react in assays, complicating Parlar-No. 40-specific analysis .

Biological Activity

Toxaphene, specifically the congener Parlar-No. 40, is a complex mixture of chlorinated compounds primarily used as a pesticide. Its biological activity has been a subject of extensive research due to its neurotoxic properties and potential effects on human health and the environment. This article delves into the biological activity of Toxaphene Parlar-No. 40 at a concentration of 1 µg/mL in cyclohexane, examining its mechanisms of action, toxicological effects, and relevant case studies.

Chemical Composition and Properties

Toxaphene Parlar-No. 40 is characterized by a specific chlorination pattern that influences its chemical behavior and biological activity. It is classified as a persistent organic pollutant (POP) due to its stability and bioaccumulation potential in the environment .

Chemical Reactions

Toxaphene undergoes various chemical reactions:

- Oxidation : Forms chlorinated alcohols and ketones.

- Reduction : Produces less chlorinated compounds.

- Substitution : Halogen exchange reactions can occur, modifying its toxicity profile.

Toxaphene exerts its biological effects primarily through neurotoxic mechanisms:

- Neurotoxicity : Toxaphene disrupts normal ion channel functions in nerve cells, leading to hyperexcitation and paralysis. It primarily targets sodium and potassium channels essential for nerve impulse propagation.

- Hormonal Disruption : Research indicates that Toxaphene may act as an anti-androgen, inhibiting testosterone production in testes and affecting estrogen-related pathways . This dual action raises concerns regarding its impact on endocrine systems in both humans and wildlife.

Toxicological Profile

The toxicological effects of Toxaphene Parlar-No. 40 have been documented across various studies:

Case Studies

Several case studies highlight the biological activity of Toxaphene Parlar-No. 40:

- Aquatic Toxicology Study : A study demonstrated that Toxaphene is acutely toxic to aquatic organisms at parts per billion concentrations, indicating significant environmental risks .

- Endocrine Disruption Study : In vitro experiments showed that Toxaphene inhibited aromatase expression, suggesting potential for endocrine disruption in vertebrates .

- Neurodevelopmental Impact Study : Research involving rodent models indicated that prenatal exposure to Toxaphene led to neurodevelopmental deficits, evidenced by behavioral changes and altered brain morphology .

Environmental Impact

As a persistent organic pollutant, Toxaphene accumulates in the food chain, posing risks not only to wildlife but also to human health through dietary exposure. Monitoring programs have identified elevated levels of Toxaphene in fish and other aquatic organisms, raising concerns about long-term ecological consequences .

Q & A

Basic Research Questions

Q. How should Toxaphene Parlar-No. 40 in cyclohexane be prepared and handled to ensure analytical accuracy?

- Methodology : Use pre-made certified reference standards (e.g., Dr. Ehrenstorfer’s DRE-ZA22004400CY) stored at -20°C to minimize degradation. Verify purity via gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD). Cyclohexane must be HPLC-grade (<100 mL per use) to avoid solvent impurities interfering with quantification .

- Safety : Adhere to cyclohexane safety protocols: use PPE (chemical goggles, gloves), ensure ventilation, and follow SOPs for syringe handling and waste disposal .

Q. What analytical techniques are validated for quantifying Toxaphene Parlar-No. 40 at trace levels?

- Methodology : Use GC-ECD or GC-MS with a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Calibrate using serial dilutions (e.g., 0.1–2.0 µg/mL) of the standard in cyclohexane. Include a cyclohexane blank to monitor background contamination. Quantify via external calibration with R² ≥ 0.995 .

Q. How does cyclohexane’s physicochemical properties influence Toxaphene Parlar-No. 40 stability?

- Key Factors : Cyclohexane’s low polarity (log P = 3.44) and boiling point (80.7°C) reduce analyte volatilization during sample preparation. However, its flammability (flash point: -18°C) necessitates inert atmosphere handling to prevent combustion during concentration steps .

Advanced Research Questions

Q. How can isomer-specific degradation products of Toxaphene Parlar-No. 40 be identified in environmental matrices?

- Methodology : Employ chiral GC columns (e.g., β-cyclodextrin-based) to separate enantiomers. Confirm degradation products (e.g., Parlar-26, -32, -62) via high-resolution MS (HRMS) and compare with EPA’s toxaphene congener database .

- Data Analysis : Use principal component analysis (PCA) to resolve co-eluting peaks and quantify degradation ratios. Reference Table 6 from EPA’s genotoxicity studies to prioritize monitoring of mutagenic derivatives .

Q. What experimental designs address matrix effects when analyzing Toxaphene Parlar-No. 40 in lipid-rich samples?

- Methodology : Implement matrix-matched calibration by spiking cyclohexane standards into pre-cleaned sample extracts (e.g., fish oil). Use Florisil® cleanup (2 g adsorbent per 1 g lipid) to remove interferents. Validate recovery rates (70–120%) via spike-recovery tests .

- Troubleshooting : If recoveries fall outside acceptable ranges, optimize gel permeation chromatography (GPC) parameters (e.g., Bio-Beads S-X3, elution with cyclohexane:ethyl acetate 1:1) .

Q. How to resolve contradictions in toxicity data between Parlar-No. 40 and other toxaphene congeners?

- Approach : Conduct in vitro assays (e.g., HepG2 micronucleus test) comparing Parlar-40 with weathered toxaphene mixtures. Normalize results to chlorine content (Parlar-40: 7 Cl atoms) and correlate with EPA’s structure-activity relationship (SAR) models .

- Key Data :

| Congener | Cl Atoms | EC50 (µM) | Mutagenicity (Ames Test) |

|---|---|---|---|

| Parlar-40 | 7 | 20 | Negative |

| Parlar-62 | 8 | 10 | Positive |

| Source: Adapted from Wu et al. (2003) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.